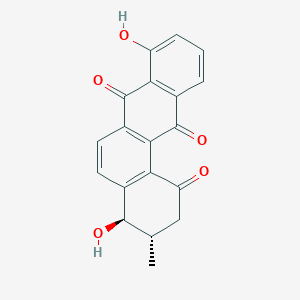

Fujianmycin A

説明

This compound has been reported in Streptomyces with data available.

from a Streptomyces; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

(3S,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5/c1-8-7-13(21)14-10(17(8)22)5-6-11-16(14)19(24)9-3-2-4-12(20)15(9)18(11)23/h2-6,8,17,20,22H,7H2,1H3/t8-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVNIBVFNYKUQY-WNWIJWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C([C@@H]1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914389 | |

| Record name | 4,8-Dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96695-57-7 | |

| Record name | Fujianmycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096695577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Fujianmycin A Production by Streptomyces sp. B6219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Fujianmycin A from the marine-derived actinomycete, Streptomyces sp. B6219. This document details the cultivation of the producing organism, fermentation parameters, a step-by-step protocol for extraction and purification, and an overview of the putative regulatory pathways governing the biosynthesis of this angucyclinone antibiotic.

Introduction to this compound and the Producing Organism

This compound is a member of the angucyclinone class of aromatic polyketides, a group of natural products known for their diverse biological activities. Fujianmycins have demonstrated potential as antibacterial agents. The primary producing organism identified for this compound is Streptomyces sp. B6219, a marine-derived strain.[1] This guide focuses on the methodologies for the production and isolation of this compound from this specific strain.

Quantitative Data Summary

The following table summarizes the reported yield of this compound from a laboratory-scale fermentation of Streptomyces sp. B6219.

| Product | Producing Organism | Fermentation Volume | Yield (mg) | Reference |

| This compound | Streptomyces sp. B6219 | Not Specified | 6.4 | [1] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces sp. B6219 and the subsequent fermentation, extraction, and purification of this compound.

Cultivation and Fermentation of Streptomyces sp. B6219

This protocol outlines the submerged fermentation process for the production of this compound.

Materials:

-

Streptomyces sp. B6219 culture

-

M2+ Medium:

-

Malt extract: 10 g/L

-

Glucose: 4 g/L

-

Yeast extract: 4 g/L

-

50% Seawater

-

-

Erlenmeyer flasks

-

Linear shaker incubator

Protocol:

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable agar slant of Streptomyces sp. B6219 into a flask containing M2+ medium. Incubate at 28-30°C on a rotary shaker at 150-200 rpm for 2-3 days, or until sufficient growth is observed.

-

Production Culture: Inoculate the production flasks containing M2+ medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production cultures on a linear shaker for 8 days at a controlled temperature of 28-30°C.[1]

-

Monitoring: Monitor the culture periodically for growth and secondary metabolite production, which can be initially assessed by changes in the culture broth's color and morphology of the mycelium.

Extraction of this compound

This two-part protocol describes the extraction of this compound from the mycelial biomass and the fermentation broth.

Materials:

-

Fermentation culture of Streptomyces sp. B6219

-

Ethyl acetate

-

XAD-16 resin

-

Centrifuge and centrifuge bottles

-

Rotary evaporator

Protocol:

Part A: Mycelial Extraction

-

Separate the mycelium from the culture broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.

-

Decant the supernatant (fermentation broth) and store for Part B.

-

To the mycelial pellet, add a sufficient volume of ethyl acetate to fully immerse the biomass.

-

Homogenize or sonicate the mycelium in ethyl acetate to ensure efficient extraction of intracellular metabolites.

-

Separate the ethyl acetate extract from the mycelial debris by filtration or centrifugation.

-

Repeat the extraction of the mycelium with fresh ethyl acetate to maximize recovery.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.

Part B: Fermentation Broth Extraction

-

Pass the supernatant (fermentation broth) from step A-2 through a column packed with XAD-16 resin.

-

After loading the entire volume, wash the resin with distilled water to remove salts and polar impurities.

-

Elute the adsorbed compounds from the resin with methanol or acetone.

-

Concentrate the eluate under reduced pressure using a rotary evaporator to obtain the crude broth extract.

-

Combine the crude mycelial extract (from A-7) and the crude broth extract for further purification.

Purification of this compound

This multi-step purification protocol utilizes column chromatography and preparative thin-layer chromatography.

Materials:

-

Combined crude extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, and other organic solvents)

-

Glass column for chromatography

-

Preparative Thin-Layer Chromatography (PTLC) plates (Silica gel)

-

Developing chamber for PTLC

-

UV lamp for visualization

Protocol:

Step 1: Silica Gel Column Chromatography

-

Prepare a silica gel column of appropriate size based on the amount of crude extract.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of chloroform and methanol).

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions and monitor the separation using analytical Thin-Layer Chromatography (TLC).

-

Combine the fractions containing this compound based on the TLC analysis.

-

Concentrate the combined fractions to yield a partially purified extract.

Step 2: Sephadex LH-20 Column Chromatography

-

Swell the Sephadex LH-20 in the desired solvent (e.g., methanol) and pack it into a column.

-

Dissolve the partially purified extract from the silica gel step in a minimal amount of the same solvent used for the Sephadex column.

-

Load the sample onto the column.

-

Elute the column with the same solvent. This step separates compounds based on size and polarity.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing this compound and concentrate.

Step 3: Preparative Thin-Layer Chromatography (PTLC)

-

Dissolve the enriched fraction from the Sephadex LH-20 step in a small amount of volatile solvent.

-

Apply the solution as a narrow band onto the origin of a preparative TLC plate.

-

Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of chloroform and methanol).

-

After development, visualize the separated bands under a UV lamp.

-

Carefully scrape the silica gel band corresponding to this compound.

-

Extract this compound from the scraped silica gel using a polar solvent like methanol or ethyl acetate.

-

Filter to remove the silica gel and concentrate the filtrate to obtain pure this compound.

Signaling Pathways and Experimental Workflows

The biosynthesis of angucyclinones like this compound in Streptomyces is typically regulated by a complex cascade of signaling molecules and regulatory proteins. While the specific pathway for this compound has not been fully elucidated, a generalized regulatory model can be proposed based on known pathways for other angucyclinones.

References

Fujianmycin A: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Fujianmycin A, a bioactive angucyclinone. The methodologies, experimental data, and structural elucidation processes are detailed to support further research and development in this area.

Discovery and Producing Organism

This compound was first identified as a metabolite produced by a novel species of Streptomyces.[1] Subsequent research has also isolated this compound, along with its analogs Fujianmycin B and C, from a marine-derived Streptomyces sp. B6219.[2] These findings highlight that microorganisms from both terrestrial and marine environments are capable of producing this class of compounds.

Fermentation

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While specific media composition and fermentation parameters for maximizing this compound yield are proprietary, a general approach can be outlined based on common practices for Streptomyces fermentation.

2.1 General Fermentation Protocol

A typical fermentation process involves the following stages:

-

Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium and incubating with shaking to achieve logarithmic growth.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation to promote the biosynthesis of this compound.

-

Monitoring: Key parameters such as biomass, pH, and dissolved oxygen are monitored throughout the fermentation process to ensure optimal conditions for secondary metabolite production. The concentration of this compound in the culture broth is also periodically measured to determine the optimal harvest time.

Extraction and Isolation

The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

3.1 Experimental Protocol for Extraction and Purification

-

Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted with an immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically includes:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).

-

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

4.1 Spectroscopic Analysis

The elucidation of this compound's structure, along with its analogs, was accomplished through detailed analysis of the following spectroscopic data:[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their neighboring environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.[2]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

The following diagram illustrates the logical relationship of the spectroscopic methods used for structure elucidation.

Quantitative Data Summary

While specific yields were not detailed in the available literature, the following table summarizes the types of quantitative data that would be critical for the reproducible isolation of this compound.

| Parameter | Description | Typical Units |

| Fermentation Titer | Concentration of this compound in the fermentation broth. | mg/L or µg/mL |

| Extraction Yield | Percentage of this compound recovered from the supernatant. | % |

| Chromatography Loading | Amount of crude or partially purified extract loaded onto the column. | g or mg |

| Solvent Ratios | Proportions of different solvents used in chromatographic elution. | v/v % |

| Final Yield | The amount of pure this compound obtained from a given volume of fermentation broth. | mg/L |

| Purity | The percentage purity of the final isolated this compound, typically determined by HPLC. | % |

This guide provides a foundational understanding of the processes involved in the discovery and isolation of this compound. Further optimization of each step is necessary to develop a scalable and efficient production process for this promising bioactive compound.

References

Fujianmycin A: A Technical Guide to an Angucyclinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin A is a naturally occurring antibiotic belonging to the angucyclinone family, a major class of aromatic polyketides.[1][2] Angucyclinones are primarily isolated from bacterial strains of the genus Streptomyces and are characterized by their distinctive tetracyclic benz[a]anthracene framework.[3] This class of compounds is of significant interest to the scientific community due to its vast structural diversity and broad spectrum of biological activities, which include antibacterial, antifungal, antiviral, and cytotoxic properties.[3][4] this compound, along with its analogues Fujianmycin B and C, was first isolated from a marine-derived Streptomyces species.[1][5] This guide provides a comprehensive overview of this compound, its biosynthesis, methods for its isolation and characterization, and its biological activities, placing it within the broader context of the angucyclinone family.

Chemical Structure and Properties

This compound is a benz[a]anthraquinone antibiotic.[1] While detailed physicochemical properties are not extensively reported, its core structure is the foundational angular tetracyclic system that defines all angucyclinones. The elucidation of related compounds, such as Fujianmycin C, has been achieved through detailed analysis of spectroscopic data, including 1H, 13C, COSY, HSQC, HMBC, and NOESY NMR spectra.[5][6]

Biosynthesis of Angucyclinones

The biosynthesis of the angucyclinone core is a complex process orchestrated by a Type II polyketide synthase (PKS) multienzyme complex.[7] The pathway begins with a starter unit, typically acetyl-CoA, followed by the iterative addition of nine malonyl-CoA extender units to form a linear decaketide backbone. This backbone then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic tetracyclic benz[a]anthracene scaffold. Subsequent tailoring reactions, such as oxidations, reductions, and glycosylations, lead to the vast diversity of natural angucyclinone derivatives.[7]

Caption: Generalized biosynthetic pathway for this compound.

Quantitative Bioactivity Data

While specific MIC or IC50 values for this compound are not widely documented in the reviewed literature, related compounds within the fujianmycin and broader angucyclinone families have demonstrated notable biological activity. Fujianmycin C, for instance, showed antibacterial effects against Streptomyces viridochromogenes.[6] The table below summarizes the activity of Fujianmycin C and provides context with data from other representative angucyclinones.

| Compound | Activity Type | Target Organism/Cell Line | Quantitative Data | Reference(s) |

| Fujianmycin C | Antibacterial | Streptomyces viridochromogenes Tü57 | 14 mm inhibition zone @ 40 µ g/disk | [6] |

| SS-228 Y | Antibacterial | Gram-positive bacteria | MIC: 0.78–12.5 µg/mL | [4] |

| 2-hydroxy-frigocyclinone | Cytotoxic | HL-60, Bel-7402, A549 cancer cells | IC50 < 10 µM | [8] |

| Unnamed Angucyclinones | Antibacterial | Various Strains | MIC: 16 to 64 µg/mL | [9] |

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the isolation, characterization, and bioactivity assessment of fujianmycins, based on standard methodologies for angucyclinones derived from Streptomyces.

Protocol 1: Isolation and Purification of this compound

This protocol outlines a representative workflow for the fermentation of a Fujianmycin-producing Streptomyces strain and the subsequent extraction and purification of the target compound.

-

Strain Cultivation and Fermentation:

-

Prepare a seed culture by inoculating a suitable liquid medium (e.g., Yeast Malt Extract Broth) with a spore suspension or mycelial fragment of the Streptomyces sp. strain.[10]

-

Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker (180-220 rpm).

-

Inoculate a large-scale production medium (e.g., 20 L of a defined fermentation medium) with the seed culture.[11]

-

Continue fermentation for 7-14 days under the same temperature and agitation conditions. Monitor secondary metabolite production via HPLC analysis of small culture aliquots.

-

-

Extraction of Crude Product:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake exhaustively with an organic solvent such as acetone or methanol.

-

Extract the filtered broth separately with an immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane-ethyl acetate or chloroform-methanol to achieve initial fractionation.

-

Monitor fractions by Thin Layer Chromatography (TLC) or HPLC for the presence of this compound.

-

Pool the fractions containing the target compound and concentrate them.

-

Perform further purification using Sephadex LH-20 column chromatography to remove smaller impurities.

-

Achieve final purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.[12]

-

-

Structure Elucidation:

-

Confirm the molecular formula using High-Resolution Mass Spectrometry (HRMS).

-

Elucidate the chemical structure by acquiring a suite of Nuclear Magnetic Resonance (NMR) spectra (1H, 13C, COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[6]

-

Caption: Workflow for this compound isolation and characterization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the antibacterial activity of this compound.[13][14]

-

Preparation of Materials:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Prepare sterile 96-well microtiter plates.

-

Culture the bacterial test strain (e.g., Bacillus subtilis, Staphylococcus aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

-

-

Assay Setup:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the compound stock solution to the first column of wells, resulting in an initial concentration of 640 µg/mL.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to typically the 10th or 11th column. Discard 50 µL from the last dilution column. This creates a concentration gradient (e.g., 640 µg/mL down to 0.625 µg/mL).

-

Reserve one column for a positive control (broth + bacteria, no compound) and another for a negative control (broth only).

-

-

Inoculation and Incubation:

-

Dilute the overnight bacterial culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the standardized bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[13]

-

The result can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

-

Mechanism of Action and Signaling Pathways

The precise molecular target and signaling pathway modulated by this compound has not been explicitly detailed. However, angucyclinones are known to exert their cytotoxic effects through various mechanisms, including the inhibition of key cellular enzymes and interference with signaling cascades. For example, certain angucyclinone derivatives have been shown to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers. Inhibition of this pathway can lead to apoptosis and reduced tumor growth.

Caption: Potential inhibition of the JAK-STAT3 pathway by angucyclinones.

Conclusion and Future Perspectives

This compound represents a compelling member of the angucyclinone family, a group of natural products with proven therapeutic potential. While specific data on its bioactivity and mechanism of action remain to be fully explored, its structural relationship to other potent angucyclinones suggests it is a valuable candidate for further investigation. Future research should focus on obtaining pure this compound to conduct comprehensive screening for antibacterial and cytotoxic activities, determining precise MIC and IC50 values, and elucidating its specific molecular targets. Such studies are essential for unlocking the full therapeutic potential of this compound and advancing it in the drug development pipeline.

References

- 1. Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Himalaquinones A–G, Angucyclinone-Derived Metabolites Produced by the Himalayan Isolate Streptomyces sp. PU-MM59 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 11. Characterization of Streptomyces padanus JAU4234, a Producer of Actinomycin X2, Fungichromin, and a New Polyene Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Angucycline Antibiotic Production: A Deep Dive into the Biosynthetic Pathway

For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate biosynthetic pathway of angucycline antibiotics. This document outlines the core enzymatic processes, provides detailed experimental methodologies, and presents quantitative data to facilitate comparative analysis and future research in this critical area of natural product chemistry.

Angucyclines represent the largest class of natural products derived from type II polyketide synthases (PKS), exhibiting a wide array of biological activities, including potent anticancer and antibacterial properties.[1][2] Their complex chemical scaffolds, originating from a benz[a]anthracene core, are the result of a fascinating and intricate biosynthetic assembly line.[1][3] Understanding this pathway is paramount for harnessing the therapeutic potential of these molecules through biosynthetic engineering and synthetic biology approaches.

The Core Biosynthetic Engine: Assembly of the Angucyclinone Scaffold

The biosynthesis of the characteristic angucycline backbone is initiated by a type II PKS system.[1][4][5] This enzymatic machinery utilizes a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA to construct a linear decaketide chain.[6][7] This nascent poly-β-keto chain is covalently tethered to an acyl carrier protein (ACP) throughout the iterative Claisen condensation reactions.[4][5]

The subsequent and critical steps of folding and cyclization are orchestrated by a series of specialized enzymes, including ketoreductases (KRs), aromatases (AROs), and cyclases (CYCs).[5][6][7] These enzymes guide the polyketide chain through a specific sequence of ring closures to form the tetracyclic benz[a]anthracene framework. Two pivotal, early stable intermediates that emerge from this core machinery are UWM6 and prejadomycin.[6][7] The formation of these initial scaffolds represents a crucial branching point, dictating the subsequent tailoring reactions that lead to the vast diversity of angucycline structures.

The core gene set responsible for the synthesis of the angucyclinone carbon scaffold, which includes the minimal PKS genes (like KSα, KSβ/CLF, and ACP), a polyketide ketoreductase, and angucycline-specific aromatase and cyclase, are highly conserved across various angucycline biosynthetic gene clusters (BGCs).[6][7]

Tailoring Reactions: The Genesis of Chemical Diversity

Following the formation of the initial angucyclinone core, a battery of "tailoring" enzymes modifies the scaffold, giving rise to the vast chemical diversity observed in this family of natural products.[2] These modifications are critical for the biological activity of the final compounds. The principal classes of tailoring enzymes include:

-

Oxygenases: Flavin-dependent monooxygenases (FPMOs) and antibiotic biosynthesis monooxygenases (ABM) are responsible for a wide range of oxidative modifications, including hydroxylations, epoxidations, and Baeyer-Villiger oxidations.[6][7][8] These reactions can dramatically alter the structure and function of the molecule, and in some cases, lead to the cleavage of the A, B, or C rings, resulting in "atypical" angucyclines.[7][9][10][11]

-

Dehydrogenases/Reductases: Short-chain alcohol dehydrogenase/reductases (SDRs) catalyze crucial redox reactions, such as the reduction of keto groups.[6][7]

-

Glycosyltransferases: These enzymes attach one or more sugar moieties to the angucyclinone aglycone.[1] The nature and number of these appended sugars can significantly influence the compound's solubility, stability, and biological target recognition.

-

Methyltransferases: The addition of methyl groups to the angucycline scaffold is another common tailoring step that can modulate bioactivity.[6]

The interplay and substrate promiscuity of these tailoring enzymes often lead to the production of a suite of related compounds from a single biosynthetic gene cluster, creating a "branching biosynthetic network" rather than a strictly linear pathway.[6][7]

Regulation of Angucycline Biosynthesis

The production of angucycline antibiotics is a tightly regulated process, often linked to the developmental stage of the producing microorganism, typically from the genus Streptomyces.[12][13] The biosynthetic gene clusters for angucyclines contain a variety of regulatory genes that control the expression of the structural genes. These regulatory networks often involve:

-

Pathway-specific regulators: Genes such as lndI in the landomycin cluster act as positive regulators, activating the transcription of biosynthetic genes.[1]

-

Two-component systems: These systems, often comprising a sensor kinase and a response regulator, allow the bacterium to sense and respond to environmental cues to modulate antibiotic production.

-

Global regulators: Antibiotic production is also integrated into the broader cellular regulatory networks that control primary metabolism and morphological differentiation.

The intricate regulation ensures that these metabolically expensive compounds are produced at the appropriate time and under the right conditions.[14]

Quantitative Data Summary

A comprehensive understanding of the enzymatic machinery requires quantitative analysis of enzyme kinetics and production titers. The following tables summarize key quantitative data from the literature.

Table 1: Key Enzymes in Angucycline Biosynthesis and Their Functions

| Gene/Enzyme Family | Function | Example(s) | Organism |

| Minimal PKS | Forms the linear polyketide backbone | LanA, LanB, LanC | Streptomyces globisporus |

| UrdA, UrdB, UrdC | Streptomyces fradiae | ||

| Aromatase/Cyclase | Catalyzes cyclization and aromatization of the polyketide chain | LanF, LanL | Streptomyces globisporus |

| Ketoreductase (KR) | Reduces specific keto groups | LanD (C9-KR) | Streptomyces globisporus |

| Oxygenases (FPMO/ABM) | Hydroxylation, epoxidation, ring cleavage | PgaE, LanE, JadG | Various Streptomyces spp. |

| Dehydrogenases (SDR) | Stereospecific ketoreductions | LanV, PgaMred | Various Streptomyces spp. |

| Glycosyltransferases | Attach sugar moieties | LanGT1, LanGT2 | Streptomyces globisporus |

| Regulatory Proteins | Control gene expression | LndI | Streptomyces globisporus |

Experimental Protocols

The elucidation of the angucycline biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Gene Disruption and Heterologous Expression

A fundamental technique for functional analysis of biosynthetic genes is targeted gene inactivation. This approach has been instrumental in confirming the roles of specific PKS, cyclase, and tailoring enzymes.[1]

Protocol Outline: Gene Disruption in Streptomyces

-

Construct Design: A disruption cassette, typically containing an antibiotic resistance gene flanked by homologous regions of the target gene, is cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector.

-

Protoplast Transformation: The constructed plasmid is introduced into Streptomyces protoplasts via PEG-mediated transformation.

-

Selection of Integrants: Transformants are grown at a non-permissive temperature for plasmid replication, selecting for single-crossover homologous recombination events.

-

Selection of Double Crossovers: Colonies are screened for the desired antibiotic resistance and sensitivity to the vector's resistance marker, indicating a double-crossover event and gene replacement.

-

Confirmation: Gene disruption is confirmed by PCR analysis and Southern blotting.

-

Metabolite Analysis: The metabolic profile of the mutant strain is compared to the wild-type using techniques like HPLC and LC-MS to identify changes in angucycline production.

Heterologous expression of entire gene clusters or individual genes in a well-characterized host strain, such as Streptomyces albus, is another powerful tool for activating silent gene clusters and characterizing enzyme function.[4][15]

In Vitro Enzyme Assays

Biochemical characterization of tailoring enzymes is crucial for understanding their specific catalytic functions, substrate specificities, and reaction mechanisms.

Protocol Outline: In Vitro Assay for a Tailoring Oxygenase

-

Protein Expression and Purification: The gene encoding the oxygenase is cloned into an expression vector (e.g., pET series) and overexpressed in E. coli. The recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography followed by size-exclusion chromatography.

-

Reaction Setup: The assay mixture typically contains the purified enzyme, the angucyclinone substrate, a buffer solution, and necessary cofactors (e.g., NADPH, FAD).

-

Reaction Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Quenching and Extraction: The reaction is stopped (e.g., by adding an organic solvent like ethyl acetate), and the products are extracted.

-

Product Analysis: The reaction products are analyzed by HPLC, LC-MS, and NMR to identify and characterize the modified angucyclinone.

Conclusion and Future Directions

The study of angucycline biosynthesis has unveiled a remarkable enzymatic toolkit for the construction of complex polycyclic aromatic compounds. While significant progress has been made in identifying the core pathway and key tailoring steps, many aspects remain to be explored. Future research will likely focus on:

-

Elucidating the mechanisms of atypical ring rearrangements: The enzymatic cascades leading to B- and C-ring cleavages are particularly intriguing and hold potential for generating novel molecular scaffolds.[9][11]

-

Characterizing regulatory networks: A deeper understanding of the complex regulatory circuits controlling angucycline production will be essential for optimizing yields through metabolic engineering.

-

Combinatorial biosynthesis: Leveraging the substrate promiscuity of tailoring enzymes to create novel, "unnatural" angucycline derivatives with improved therapeutic properties is a promising avenue for drug discovery.[16]

This guide provides a foundational understanding of the angucycline biosynthetic pathway, serving as a resource to propel further investigation and exploitation of these potent natural products.

References

- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergence of Classical and C-Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling key enzymatic steps in C-ring cleavage during angucycline biosynthesis [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of the angucycline biosynthetic gene cluster in Streptomyces sp. QL37 and implications for lugdunomycin production - Leiden University [universiteitleiden.nl]

- 13. academic.oup.com [academic.oup.com]

- 14. longdom.org [longdom.org]

- 15. Antibacterial and cytotoxic angucyclines discovered by heterologous expression of a type II polyketide gene cluster - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Tailoring Enzymes Involved in the Biosynthesis of Angucyclines Contain Latent Context-Dependent Catalytic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fujianmycin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin A is a novel antibiotic with potential anti-tumor properties. Its precise mechanism of action is currently under investigation, but preliminary studies suggest it may induce apoptosis in cancer cell lines. These application notes provide a comprehensive guide for the treatment of cell cultures with this compound, including protocols for assessing cell viability and apoptosis, as well as a hypothesized signaling pathway.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound after a 48-hour treatment, demonstrating its cytotoxic effects on different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| MCF-7 | Breast Cancer | 18.5 |

| HepG2 | Liver Cancer | 25.1 |

Table 2: Effect of this compound on Apoptosis in HeLa Cells

This table presents the percentage of apoptotic cells in a HeLa cell population following a 24-hour treatment with varying concentrations of this compound, as determined by Annexin V/PI staining.

| This compound Conc. (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 10 | 15.7 | 5.3 | 21.0 |

| 20 | 28.4 | 12.8 | 41.2 |

| 40 | 45.2 | 20.1 | 65.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[1][2][3]

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[1][4][5]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Signaling Pathway

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for apoptosis detection by flow cytometry.

References

Application Notes and Protocols: In Vitro Assays for Fujianmycin A Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fujianmycin A is a macrolide antibiotic with potential therapeutic applications. This document provides detailed protocols for a panel of in vitro assays to characterize the antimicrobial activity of this compound. These assays are fundamental for determining its spectrum of activity, potency, and potential for synergistic interactions with other antimicrobial agents. The following protocols are based on established methods for evaluating macrolide antibiotics and can be adapted for the specific testing of this compound.

I. Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a primary assay to determine the potency of this compound against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution MIC Assay

This method, compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard for quantitative antimicrobial susceptibility testing.[1][2][3]

Materials:

-

This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Positive control (bacterial suspension without antibiotic)

-

Negative control (broth only)

-

Control antibiotic with known MIC for the test strains (e.g., Erythromycin, Azithromycin)

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions, as well as the positive control well. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Data Presentation: Example MIC Data for this compound

| Bacterial Strain | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 1 | 0.5 |

| Streptococcus pneumoniae ATCC 49619 | 0.5 | 0.25 |

| Escherichia coli ATCC 25922 | >128 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 |

| Haemophilus influenzae ATCC 49247 | 4 | 8 |

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

II. Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a second antibiotic. The interaction can be synergistic, additive, indifferent, or antagonistic.

Experimental Protocol: Checkerboard Synergy Assay

This assay determines the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[4][5]

Materials:

-

This compound stock solution

-

Stock solution of a second antibiotic (Antibiotic X)

-

Standardized bacterial inoculum

-

96-well microtiter plates

-

CAMHB

Procedure:

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional array of concentrations. This compound is serially diluted along the x-axis, and Antibiotic X is serially diluted along the y-axis.

-

-

Inoculation:

-

Inoculate the plate with a standardized bacterial suspension as in the MIC protocol.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antibiotic X in combination / MIC of Antibiotic X alone)

-

Interpretation of FICI:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1

-

Indifference: 1 < FICI ≤ 4

-

Antagonism: FICI > 4

Data Presentation: Example Checkerboard Synergy Data

| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| This compound | 2 | 0.5 | 0.5 | Synergy |

| Antibiotic X | 8 | 2 |

Logical Diagram: Checkerboard Assay Setup

Caption: Checkerboard assay concentration matrix.

III. Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Protocol: Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by this compound at various concentrations.[3][6]

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Sterile tubes or flasks

-

Agar plates for colony counting

Procedure:

-

Preparation:

-

Prepare tubes with CAMHB containing this compound at different multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control without the antibiotic.

-

-

Inoculation:

-

Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Sampling and Plating:

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar plates.

-

-

Incubation and Counting:

-

Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration of this compound.

-

Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Data Presentation: Example Time-Kill Curve Data

| Time (hours) | Growth Control (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) |

| 0 | 5.7 | 5.7 |

| 2 | 6.5 | 4.8 |

| 4 | 7.3 | 3.5 |

| 8 | 8.5 | 2.1 |

| 24 | 9.1 | <2.0 |

Experimental Workflow: Time-Kill Assay

Caption: Workflow for the time-kill kinetics assay.

IV. Mechanism of Action: Ribosomal Binding

Macrolide antibiotics typically exert their effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[7][8]

Signaling Pathway: Macrolide Inhibition of Protein Synthesis

Caption: Macrolide mechanism of action via ribosomal inhibition.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and bacterial strains. It is recommended to consult the latest CLSI guidelines for detailed standards in antimicrobial susceptibility testing.

References

- 1. mdpi.com [mdpi.com]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for Evaluating Fujianmycin A Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin A is a novel compound with potential therapeutic applications. As with any new investigational drug, rigorous preclinical evaluation of its efficacy and safety in relevant animal models is a critical step before consideration for human trials. The "-mycin" suffix suggests that this compound may possess either antibiotic or immunosuppressive properties, as seen with other natural products. This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound, considering both possibilities. The following sections are divided into two potential therapeutic applications: as an immunosuppressive agent and as a macrolide antibiotic.

Section 1: this compound as a Potential Immunosuppressive Agent

The development of novel immunosuppressive drugs is essential for improving outcomes in organ transplantation and autoimmune diseases. Animal models are indispensable for assessing the efficacy and safety of these agents. Both small and large animal models play a crucial role in the development of immunosuppressants. Rodent models are often used in the initial stages, while larger animals such as dogs, pigs, and non-human primates are utilized in later, pre-clinical stages due to the closer resemblance of their immune systems to that of humans.[1][2][3]

Recommended Animal Models

The choice of animal model is contingent on the specific therapeutic indication.

-

For Solid Organ Transplantation:

-

Rodent Models (Rats, Mice): Heterotopic heart or kidney transplantation models are well-established for initial efficacy screening. These models allow for the assessment of graft survival and immunological rejection.

-

Large Animal Models (Pigs, Non-Human Primates): These models are more predictive of clinical outcomes in humans due to their immunological similarities.[1][3] Kidney and heart transplantation models are commonly used.

-

-

For Autoimmune Diseases:

-

Mouse Models:

-

Collagen-Induced Arthritis (CIA) in mice: A model for rheumatoid arthritis.

-

Experimental Autoimmune Encephalomyelitis (EAE) in mice: A model for multiple sclerosis.[1]

-

-

Experimental Protocol: Murine Heterotopic Heart Transplantation

This protocol describes the evaluation of this compound in a mouse model of heart transplantation to assess its potential to prevent allograft rejection.

1.2.1 Materials

-

Male BALB/c mice (donors, 8-10 weeks old)

-

Male C57BL/6 mice (recipients, 8-10 weeks old)

-

This compound (formulated for in vivo administration)

-

Vehicle control

-

Positive control (e.g., Cyclosporine A)

-

Surgical instruments for microsurgery

-

Anesthetics (e.g., isoflurane)

-

Analgesics

1.2.2 Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a murine heart transplantation model.

1.2.3 Procedure

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Grouping: Randomly assign recipient mice to the following groups (n=8-10 per group):

-

Vehicle Control

-

This compound (low dose)

-

This compound (high dose)

-

Positive Control (e.g., Cyclosporine A at a clinically relevant dose)

-

-

Surgical Procedure: Perform heterotopic heart transplantation by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.

-

Drug Administration: Administer this compound, vehicle, or positive control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection) starting on the day of transplantation.

-

Monitoring: Palpate the abdomen of the recipient mice daily to assess the heartbeat of the transplanted heart. The day of cessation of a palpable heartbeat is recorded as the day of rejection.

-

Endpoint and Analysis: At the time of rejection or at a pre-determined study endpoint, euthanize the mice. Harvest the heart allografts for histopathological analysis (H&E staining for cellular infiltration and tissue damage) and immunological analysis (e.g., flow cytometry of infiltrating immune cells, cytokine profiling).

Data Presentation

Table 1: Graft Survival Data

| Treatment Group | Dose | Mean Survival Time (Days) | Standard Deviation | p-value vs. Vehicle |

| Vehicle Control | - | - | ||

| This compound | Low Dose | |||

| This compound | High Dose | |||

| Positive Control |

Table 2: Histopathological Scoring of Allograft Rejection

| Treatment Group | Cellular Infiltration Score (0-4) | Myocardial Necrosis Score (0-4) | Vasculitis Score (0-4) |

| Vehicle Control | |||

| This compound (Low Dose) | |||

| This compound (High Dose) | |||

| Positive Control |

Section 2: this compound as a Potential Macrolide Antibiotic

Macrolide antibiotics are a class of drugs that inhibit bacterial protein synthesis and are effective against a range of gram-positive and some gram-negative bacteria.[4][5] Animal models of infection are critical for evaluating the in vivo efficacy of new macrolides.

Recommended Animal Models

-

Systemic Infection Models:

-

Murine Sepsis Model: Intraperitoneal injection of a lethal dose of bacteria (e.g., Streptococcus pneumoniae, Staphylococcus aureus) to assess the ability of the antibiotic to prevent mortality.

-

-

Localized Infection Models:

-

Murine Thigh Infection Model: Intramuscular injection of bacteria into the thigh to evaluate the antibiotic's ability to reduce bacterial burden in a deep-seated infection.

-

Gerbil Middle Ear Infection Model: A model for otitis media, particularly useful for testing efficacy against pathogens like Haemophilus influenzae.[6]

-

Experimental Protocol: Murine Thigh Infection Model

This protocol outlines the procedure for evaluating the efficacy of this compound in a localized thigh infection model in mice.

2.2.1 Materials

-

Female Swiss Webster mice (or other appropriate strain), 4-6 weeks old

-

Log-phase culture of a relevant bacterial strain (e.g., Staphylococcus aureus)

-

This compound (formulated for in vivo administration)

-

Vehicle control

-

Positive control (e.g., Azithromycin)[6]

-

Anesthetics

-

Bacterial growth medium (e.g., Tryptic Soy Broth)

-

Phosphate-buffered saline (PBS)

2.2.2 Experimental Workflow

Caption: Workflow for the murine thigh infection model to assess this compound's antibacterial efficacy.

2.2.3 Procedure

-

Animal Acclimatization: Acclimatize mice for at least 3 days prior to the experiment.

-

Infection: Induce anesthesia. Inject a specific volume (e.g., 0.1 mL) of a log-phase bacterial culture into the posterior thigh muscle of one hind limb.

-

Grouping and Treatment: At a specified time post-infection (e.g., 1-2 hours), randomly assign mice to treatment groups (n=8-10 per group):

-

Vehicle Control

-

This compound (multiple dose levels)

-

Positive Control (e.g., Azithromycin) Administer the first dose of the assigned treatment via the intended clinical route (e.g., oral, subcutaneous). Subsequent doses may be given at defined intervals.

-

-

Endpoint: At a pre-determined time after the initiation of treatment (e.g., 24 hours), euthanize the mice.

-

Bacterial Load Determination: Aseptically dissect the infected thigh muscle. Homogenize the tissue in a known volume of sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU).

Data Presentation

Table 3: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

| Treatment Group | Dose and Regimen | Mean Bacterial Load (log10 CFU/gram of tissue) | Standard Deviation | p-value vs. Vehicle |

| Vehicle Control | - | - | ||

| This compound | Dose 1 | |||

| This compound | Dose 2 | |||

| This compound | Dose 3 | |||

| Positive Control |

General Considerations for In Vivo Studies

-

Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to conduct preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model. This information is crucial for designing rational dosing regimens.

-

Toxicity: Acute and sub-chronic toxicity studies should be performed to establish the safety profile of this compound and to identify the maximum tolerated dose (MTD).[1]

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.

Signaling Pathway Diagrams

The precise mechanism of action of this compound is yet to be elucidated. However, based on its potential classification, we can hypothesize its interaction with known signaling pathways.

If this compound is an Immunosuppressant (similar to Tacrolimus/FK506):

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of transplant immunosuppressive agents - considerations in the use of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of Fujianmycin A and its Analogs: A Review of Currently Available Information

Despite significant interest in the potent antibiotic properties of Fujianmycin A, a comprehensive methodology for its total synthesis and the synthesis of its analogs remains elusive in publicly accessible scientific literature. While the structure and biological activity of this angucycline-class natural product have been characterized, detailed experimental protocols, quantitative data on synthetic yields, and extensive studies on its analogs are not currently available.

This compound, a polyketide with a distinctive benz[a]anthracene skeleton, has been isolated from Streptomyces species and identified as a promising antibiotic.[1][2][3] Its chemical formula is C19H14O5, and its structure is characterized as 4,8-dihydroxy-3-methyl-1,2,3,4,7,12-hexahydrotetraphene-1,7,12-trione.[4]

Our comprehensive search of scientific databases and chemical literature has not yielded any publications detailing the total synthesis of this compound or its derivatives. Consequently, the core requirements of this request—including detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams related to its synthesis—cannot be fulfilled at this time.

The development of a total synthesis for this compound would be a significant achievement in synthetic organic chemistry, providing a scalable route to this complex natural product and enabling the creation of novel analogs. Such work would be crucial for conducting detailed structure-activity relationship (SAR) studies, optimizing its antibiotic properties, and exploring its full therapeutic potential.

Researchers and drug development professionals interested in this area are encouraged to monitor the scientific literature for future publications on the total synthesis of this compound. The eventual disclosure of a synthetic route will undoubtedly catalyze further research into this promising class of antibiotics.

Future Directions and Potential Research Avenues

Should a total synthesis be reported, the following areas would be critical for subsequent application notes and protocols:

-

Detailed Synthetic Protocols: Step-by-step procedures for each reaction in the synthetic pathway, including reagent quantities, reaction conditions (temperature, time, atmosphere), and purification methods.

-

Quantitative Data Analysis: Tables summarizing reaction yields, stereoselectivity (e.g., diastereomeric ratios, enantiomeric excess), and spectroscopic data for all intermediates and the final product.

-

Analog Synthesis and SAR Studies: Protocols for the synthesis of this compound analogs with modifications to the core structure, followed by biological evaluation to establish structure-activity relationships.

-

Mechanism of Action Studies: Elucidation of the signaling pathways affected by this compound and its analogs, which would be visualized through diagrams to illustrate the molecular targets and downstream effects.

A hypothetical workflow for the development and characterization of this compound and its analogs, once a synthetic route is established, is presented below.

Figure 1. A potential workflow for the synthesis, evaluation, and development of this compound and its analogs.

References

- 1. Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PhytoBank: Showing this compound (PHY0127738) [phytobank.ca]

Troubleshooting & Optimization

Technical Support Center: Fujianmycin A Experiments

Welcome to the technical support center for Fujianmycin A experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound. As this compound is understood to be an inhibitor of FK506-Binding Protein 12 (FKBP12), this guide draws upon established knowledge of FKBP12 inhibitors to provide relevant support.

Troubleshooting Guides

This section provides structured guidance for common issues that may arise during experiments with this compound.

Table 1: Troubleshooting Common Issues in Cell-Based Assays

| Observed Problem | Potential Cause | Suggested Solution |

| Low or no cellular response to this compound | 1. Incorrect Dosage: The concentration of this compound may be too low to elicit a response. 2. Cell Line Resistance: The specific cell line may be resistant to FKBP12 inhibition. 3. Compound Instability: this compound may have degraded due to improper storage or handling. 4. Inadequate Incubation Time: The treatment duration may be too short to observe an effect. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration. 2. Alternative Cell Lines: Test this compound on a panel of different cell lines. 3. Proper Storage: Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh solutions for each experiment. 4. Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration. |

| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. 3. Edge Effects: Evaporation from wells on the edge of the plate. | 1. Proper Cell Seeding Technique: Ensure a homogenous cell suspension and use a consistent seeding technique. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |

| Unexpected Cytotoxicity | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Off-Target Effects: this compound may have off-target effects at high concentrations. | 1. Solvent Control: Include a vehicle control (solvent only) to assess its toxicity. Keep the final solvent concentration below 0.5%. 2. Concentration Optimization: Use the lowest effective concentration of this compound as determined by your dose-response curve. |

Table 2: Troubleshooting Western Blot Analysis

| Observed Problem | Potential Cause | Suggested Solution |

| No or weak signal for target protein | 1. Inefficient Protein Extraction: Incomplete lysis of cells leading to low protein yield. 2. Low Protein Concentration: Insufficient amount of protein loaded onto the gel. 3. Poor Antibody Performance: The primary or secondary antibody may not be effective. | 1. Optimize Lysis Buffer: Use a lysis buffer appropriate for your target protein's subcellular localization. 2. Quantify Protein: Accurately determine the protein concentration of your lysates and load an adequate amount (typically 20-50 µg). 3. Validate Antibodies: Use antibodies that have been validated for western blotting and titrate them to find the optimal dilution. |

| High background or non-specific bands | 1. Inadequate Blocking: Insufficient blocking of the membrane. 2. Antibody Concentration Too High: The primary or secondary antibody concentration is too high. 3. Insufficient Washing: Inadequate washing steps to remove unbound antibodies. | 1. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[1] 2. Titrate Antibodies: Perform an antibody titration to determine the optimal concentration. 3. Increase Washing: Increase the number and duration of wash steps. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of FKBP12, a protein that plays a role in various cellular processes, including protein folding and signal transduction.[2][3] By binding to FKBP12, this compound can modulate the activity of downstream signaling pathways.

Q2: Which signaling pathways are affected by this compound?

A2: As an FKBP12 inhibitor, this compound is expected to affect pathways regulated by the FKBP12-drug complex. Two prominent pathways are:

-

Calcineurin Pathway: The this compound-FKBP12 complex can inhibit calcineurin, a phosphatase involved in T-cell activation. This is the mechanism of action for the immunosuppressant drug Tacrolimus (FK506).[2][3][4]

-

mTOR Pathway: The FKBP12-drug complex can also inhibit the mammalian target of rapamycin (mTOR), a kinase that is a central regulator of cell growth, proliferation, and survival. This is the mechanism of action for the drug Rapamycin (Sirolimus).[2][3]

Q3: How should I prepare and store this compound?

A3: For specific storage and preparation instructions, please refer to the product datasheet provided by the manufacturer. As a general guideline for similar compounds, a stock solution can be prepared in a solvent like DMSO and stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the potential off-target effects of this compound?

A4: While specific off-target effects of this compound need to be experimentally determined, inhibitors of the FKBP12 pathway, such as Tacrolimus, are known to have side effects like nephrotoxicity and hypertension.[4][5] It is crucial to include appropriate controls in your experiments to assess potential off-target effects.

Q5: What is a typical IC50 value for this compound?

A5: The half-maximal inhibitory concentration (IC50) for this compound will vary depending on the cell line and the specific assay being used. It is recommended to perform a dose-response experiment to determine the IC50 in your experimental system. The table below can be used to record your findings for different cell lines.

Table 3: this compound IC50 Values

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| e.g., Jurkat | MTT Assay | 48 | [Enter your data here] |

| e.g., HeLa | MTS Assay | 72 | [Enter your data here] |

| e.g., A549 | Resazurin Assay | 48 | [Enter your data here] |

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT, MTS).

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add the tetrazolium reagent (e.g., 10 µL of MTT solution) to each well and incubate for 1-4 hours at 37°C.[6]

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Protocol

This protocol outlines the general steps for analyzing protein expression changes induced by this compound.

-

Sample Preparation:

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Kinase Assay

This protocol provides a general framework for assessing the effect of this compound on the activity of a specific kinase (e.g., mTOR).

-

Kinase Reaction Setup:

-

In a microplate, combine the kinase, its specific substrate, and ATP in a suitable kinase reaction buffer.

-

Add different concentrations of this compound or a known inhibitor (positive control) to the appropriate wells. Include a no-inhibitor control.

-

-

Incubation: Incubate the reaction mixture for a predetermined time at the optimal temperature for the kinase.

-

Detection of Kinase Activity:

-

Stop the reaction and measure the kinase activity. The detection method will depend on the assay format and can include:

-

Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the reaction. Lower ATP levels indicate higher kinase activity.[9]

-

Fluorescence-based assays: Use a fluorogenic substrate that becomes fluorescent upon phosphorylation.

-

Antibody-based detection: Use a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or TR-FRET.[9]

-

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.

Visualizations

Signaling Pathways

Caption: Putative signaling pathways inhibited by this compound.

Experimental Workflow: Cell Viability Assay

Caption: General workflow for a cell viability assay.

Logical Troubleshooting Workflow

Caption: A logical workflow for troubleshooting experiments.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. What are FKBP12 and how do they work? [synapse.patsnap.com]

- 3. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]